N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide
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Overview
Description
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a benzylamino group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of thiophene-2-carboxylic acid with an appropriate amine, followed by the introduction of the benzylamino and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.
Benzylamino derivatives: Compounds with a benzylamino group attached to different core structures.
Phenylethyl derivatives: Compounds featuring a phenylethyl group attached to various functional groups.
Uniqueness
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c23-18(16-10-5-2-6-11-16)19(21-14-15-8-3-1-4-9-15)22-20(24)17-12-7-13-25-17/h1-13,19,21H,14H2,(H,22,24) |
InChI Key |
OCMHFVLFNJDGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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